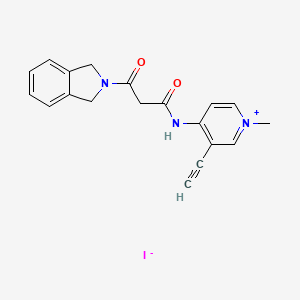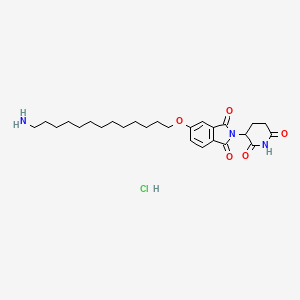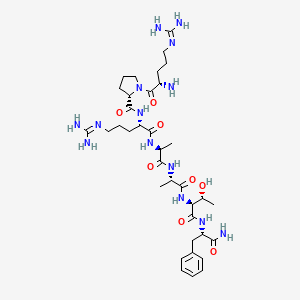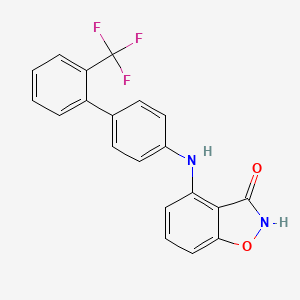
Akr1C3-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Akr1C3-IN-11 is a compound that acts as an inhibitor of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme is involved in the metabolism of steroids, prostaglandins, and other compounds. AKR1C3 is known to play a role in various cancers, including prostate cancer, breast cancer, and leukemia, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Akr1C3-IN-11 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves:
Formation of Intermediates: Initial steps often include the preparation of intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts in cross-coupling reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification methods suitable for industrial use. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Akr1C3-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Akr1C3-IN-11 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of AKR1C3 in cancer progression and to develop targeted cancer therapies.
Drug Development: The compound is a valuable tool in the development of new drugs aimed at inhibiting AKR1C3.
Biological Studies: Researchers use this compound to investigate the biological pathways involving AKR1C3 and its impact on cellular functions.
Industrial Applications: It is also explored for its potential use in industrial processes that require the inhibition of AKR1C3.
Wirkmechanismus
Akr1C3-IN-11 exerts its effects by inhibiting the activity of AKR1C3. This enzyme catalyzes the reduction of carbonyl groups in steroids and prostaglandins. By inhibiting AKR1C3, this compound disrupts these metabolic pathways, leading to reduced proliferation and increased apoptosis of cancer cells. The compound specifically targets the active site of AKR1C3, preventing it from binding to its natural substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stylopine: A strong inhibitor of AKR1C3, known for its high binding affinity.
Indomethacin: A nonsteroidal anti-inflammatory drug that also inhibits AKR1C3.
Flufenamic Acid: Another nonsteroidal anti-inflammatory drug with AKR1C3 inhibitory properties.
Uniqueness
Akr1C3-IN-11 is unique due to its high specificity and potency in inhibiting AKR1C3 compared to other inhibitors. It has been shown to have a lower inhibition constant (ki) than many other compounds, making it a more effective inhibitor. Additionally, its structure allows for better binding to the active site of AKR1C3, enhancing its inhibitory effects .
Eigenschaften
Molekularformel |
C20H13F3N2O2 |
|---|---|
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
4-[4-[2-(trifluoromethyl)phenyl]anilino]-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C20H13F3N2O2/c21-20(22,23)15-5-2-1-4-14(15)12-8-10-13(11-9-12)24-16-6-3-7-17-18(16)19(26)25-27-17/h1-11,24H,(H,25,26) |
InChI-Schlüssel |
QYAQTFQNYDVHQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)NC3=C4C(=CC=C3)ONC4=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)
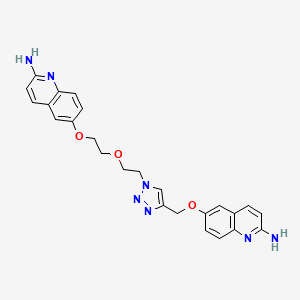
![(2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372003.png)
![trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12372004.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide](/img/structure/B12372008.png)
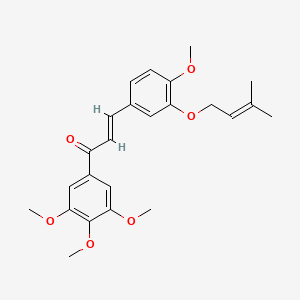
![7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12372023.png)
